2-Amino-3-(methylamino)propanoic acid 2-Amino-3-(methylamino)propanoic acid 2-Amino-3-(methylamino)propanoic acid is a natural product found in Cycas circinalis and Cycas rumphii with data available.
Brand Name: Vulcanchem
CAS No.: 17463-44-4
VCID: VC21049954
InChI: InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)
SMILES: CNCC(C(=O)O)N
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol

2-Amino-3-(methylamino)propanoic acid

CAS No.: 17463-44-4

Cat. No.: VC21049954

Molecular Formula: C4H10N2O2

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(methylamino)propanoic acid - 17463-44-4

CAS No. 17463-44-4
Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
IUPAC Name 2-amino-3-(methylamino)propanoic acid
Standard InChI InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)
Standard InChI Key UJVHVMNGOZXSOZ-UHFFFAOYSA-N
SMILES CNCC(C(=O)O)N
Canonical SMILES CNCC(C(=O)O)N

Chemical Structure and Properties

2-Amino-3-(methylamino)propanoic acid possesses a relatively simple structure but exhibits complex biological activities. As a modified amino acid, it contains both primary and secondary amine functionalities which contribute significantly to its reactivity and solubility profiles.

Basic Chemical Identifiers

The compound has several important chemical identifiers that are essential for its proper classification and study. These identifiers are summarized in the following table:

PropertyValue
Molecular FormulaC₄H₁₀N₂O₂
Molecular Weight118.13 g/mol
CAS Numbers17463-44-4, 16676-91-8, 15920-93-1
IUPAC Name2-amino-3-(methylamino)propanoic acid
Standard InChIInChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)
Standard InChIKeyUJVHVMNGOZXSOZ-UHFFFAOYSA-N
SMILESCNCC(C(=O)O)N

The compound is also known by several synonyms, including alpha-amino-beta-methylaminopropionate, beta-methylamino-L-alanine, and L-BMAA.

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-3-(methylamino)propanoic acid play crucial roles in its behavior in both experimental settings and biological systems:

PropertyValue
Physical StateSolid (white)
Density1.157 g/cm³
Boiling Point284.2°C at 760 mmHg
Flash Point125.7°C
Vapor Pressure3.9×10⁻⁹ mm Hg at 25°C (est.)
SolubilityHighly water-soluble: ~1.0×10⁶ mg/L at 25°C
Index of Refraction1.484

The compound exhibits excellent water solubility, which contributes to its bioavailability and distribution in biological systems .

Natural Occurrence and Sources

2-Amino-3-(methylamino)propanoic acid occurs naturally in several environmental sources, with its presence raising significant health concerns due to potential human exposure.

Plant Sources

The compound is notably found in cycad plants, particularly those of the genus Cycas. These gymnosperms have historically been used as food sources in certain regions, which has led to concerns about dietary exposure to this neurotoxic compound.

Cyanobacterial Production

Recent research has identified cyanobacteria as another significant source of 2-Amino-3-(methylamino)propanoic acid. Environmental factors such as climate change and eutrophication can influence the production of this compound by cyanobacterial communities, potentially increasing its prevalence in aquatic ecosystems.

Synthesis and Production Methods

The synthesis of 2-Amino-3-(methylamino)propanoic acid can be achieved through various chemical methods, each with specific advantages depending on the intended application.

Derivatives and Salt Forms

The hydrochloride salt of 2-Amino-3-(methylamino)propanoic acid (CAS: 44119677) is particularly important for research applications. This form provides improved stability and solubility characteristics compared to the free acid .

Another notable derivative is BOC-(S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID (CAS: 124730-14-9), which features a tert-butyloxycarbonyl (BOC) protecting group. This protected form is useful in peptide synthesis and other chemical applications where controlling the reactivity of the amino group is necessary .

Biological Activities and Mechanisms

The biological activities of 2-Amino-3-(methylamino)propanoic acid are primarily related to its neurotoxic properties and interactions with cellular systems.

Neurotoxic Mechanisms

2-Amino-3-(methylamino)propanoic acid functions as an excitatory neurotoxin. Its structural similarity to glutamate likely allows it to interact with glutamate receptors, potentially leading to excitotoxicity. Additionally, the compound may cause protein misfolding and aggregation, which are hallmarks of neurodegenerative diseases.

Blood-Brain Barrier Penetration

Research indicates that 2-Amino-3-(methylamino)propanoic acid can cross the blood-brain barrier, albeit with limited permeability. This ability enables the compound to reach the central nervous system, where it can exert its neurotoxic effects. Under certain conditions, such as repeated exposure or compromised blood-brain barrier integrity, the compound may accumulate to toxic levels in the brain.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of 2-Amino-3-(methylamino)propanoic acid is essential for assessing its potential health risks and developing effective interventions.

Absorption and Distribution

The compound demonstrates high oral bioavailability, with approximately 80% absorption into the systemic circulation observed in cynomolgus monkeys. After absorption, it is rapidly distributed throughout the body, with particular concern regarding its distribution to the central nervous system.

Metabolism and Elimination

Pharmacokinetic studies in rats have shown that 2-Amino-3-(methylamino)propanoic acid is slowly eliminated from the body after distribution. This slow elimination may contribute to its potential for bioaccumulation with repeated exposure, increasing the risk of reaching toxic concentrations in vulnerable tissues.

Health Implications and Neurotoxicity

The health implications of exposure to 2-Amino-3-(methylamino)propanoic acid are significant and have been the subject of extensive research.

Association with Neurodegenerative Diseases

2-Amino-3-(methylamino)propanoic acid has been linked to various neurodegenerative conditions, most notably amyotrophic lateral sclerosis (ALS) and Parkinson's disease. These associations have been observed particularly in populations with dietary exposure to cycad products containing the compound.

Excitotoxicity and Neuronal Damage

The compound's excitotoxic properties can lead to neuronal damage through excessive stimulation of receptors, calcium influx, and subsequent cellular damage. These mechanisms potentially contribute to the progressive neurodegeneration observed in associated conditions.

Research Applications and Studies

2-Amino-3-(methylamino)propanoic acid has various applications in scientific research, particularly in studies focused on neurodegenerative diseases and amino acid transport systems.

Neurodegenerative Disease Research

As a compound implicated in neurodegenerative conditions, 2-Amino-3-(methylamino)propanoic acid serves as a valuable tool for studying disease mechanisms, potential interventions, and biomarkers. Researchers use the compound to model neurodegenerative processes and test potential protective or therapeutic agents.

Amino Acid Transport Studies

Research involving amino acid transporters has utilized related compounds. For instance, studies have examined fluorinated derivatives of amino acids for their potential in tumor imaging via positron emission tomography (PET), based on their interaction with amino acid transport systems .

Related Compounds and Derivatives

Several compounds structurally related to 2-Amino-3-(methylamino)propanoic acid have been studied for their chemical properties and biological activities.

Hydrochloride Salt Forms

The hydrochloride salt of 2-Amino-3-(methylamino)propanoic acid (C₄H₁₁ClN₂O₂, MW: 154.59 g/mol) is commonly used in research settings due to its improved stability. This salt form maintains the core structure and activity of the parent compound while offering practical advantages for handling and storage .

Structurally Similar Compounds

Several structurally similar compounds have been identified and studied, including:

  • 2-Methyl-3-(methylamino)propanoic acid hydrochloride (C₅H₁₂ClNO₂)

  • 2-Amino-3-(ethylamino)propanoic acid

  • 2-Amino-3-(benzylamino)propanoic acid dihydrochloride

These related compounds may share certain properties with 2-Amino-3-(methylamino)propanoic acid but often exhibit distinct biological activities and applications.

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